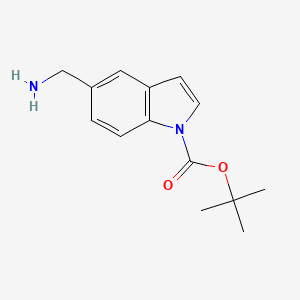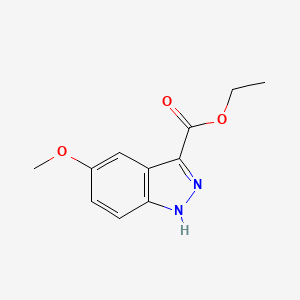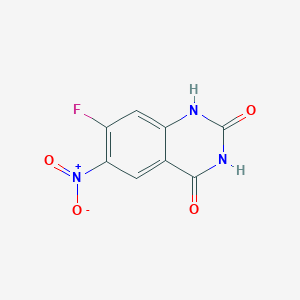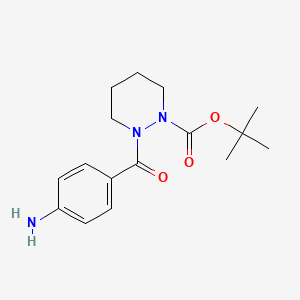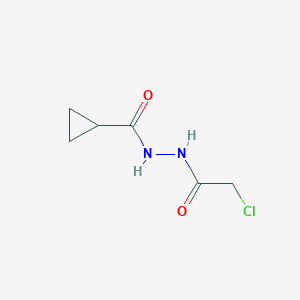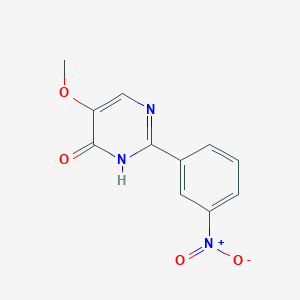
5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol
Descripción general
Descripción
The description of a compound typically includes its molecular formula, structure, and any known aliases. It may also include information on its appearance (such as color and state of matter at room temperature) and any distinctive odors.
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule. This can provide information on the molecule’s geometry, bond lengths and angles, and conformational flexibility.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst. The conditions of the reaction, the other reactants and products, and the mechanism of the reaction are all part of this analysis.Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and stability under different conditions. It can also include studying the compound’s chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with various functional groups.Aplicaciones Científicas De Investigación
Synthesis and Analgesic Activity
Research by Takagi et al. (1987) explored the synthesis of pyrimidin-4(3H)-ones from 4-methoxy-3-nitrocoumarins, revealing their significant analgesic activity in mice, superior to aminopyrine. Notably, specific compounds demonstrated 3-4.5 times the potency of aminopyrine (Takagi et al., 1987).
Antibacterial and Antiviral Activity
Mistry and Desai (2005) synthesized pyrimidine-2-one derivatives with notable antibacterial activities against various bacteria including Staphylococcus aureus and Escherichia coli (Mistry & Desai, 2005). Additionally, Mahmoud et al. (2011) investigated novel pyrimidine derivatives for anti-avian influenza (H5N1) virus activity, although they did not exhibit significant antiviral effects (Mahmoud et al., 2011).
Chemical Reactivity and Structural Analysis
Namazi et al. (2001) investigated the chemical reactivity of Biginelli-type compounds, synthesizing dihydropyrimidine derivatives, and exploring their potential applications (Namazi, Mirzaei, & Azamat, 2001). Jelenc et al. (1978) proposed 4-nitrophenyl ethers for protein crosslinking and affinity labeling, highlighting their reactivity under specific conditions (Jelenc, Cantor, & Simon, 1978).
Synthesis of Novel Derivatives
Ibata et al. (1986) researched the Diels–Alder reactions of 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles, providing insights into the synthesis of novel derivatives and their potential applications (Ibata et al., 1986).
Cross-disciplinary Applications
Verbitskiy et al. (2021) developed a novel synthesis method for 5-arylamino-substituted 4-(5-aryloxy-furan-2-yl)pyrimidines, showcasing their high antibacterial activity against gonococcal infections (Verbitskiy et al., 2021).
Corrosion Inhibition
Abdallah et al. (2018) synthesized pyridopyrimidinones derivatives, evaluating their role as corrosion inhibitors for carbon steel in acidic mediums, thereby demonstrating a significant application in industrial chemistry (Abdallah, Shalabi, & Bayoumy, 2018).
Safety And Hazards
This involves researching the compound’s toxicity, flammability, and environmental impact. It can also include information on safe handling and disposal practices.
Direcciones Futuras
Future directions could include potential applications of the compound, such as its use in the synthesis of other compounds, its potential as a drug, or its use in industrial processes. It could also include areas of further research, such as studying its mechanism of action in more detail, improving its synthesis, or modifying its structure to enhance its properties.
Please note that this is a general guide and the specific details would depend on the particular compound being analyzed. For “5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol”, more specific information would require further research. If you have any other questions or need further clarification, feel free to ask!
Propiedades
IUPAC Name |
5-methoxy-2-(3-nitrophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-18-9-6-12-10(13-11(9)15)7-3-2-4-8(5-7)14(16)17/h2-6H,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUFSJBYIDLSDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(3-nitrophenyl)-4-pyrimidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438997.png)
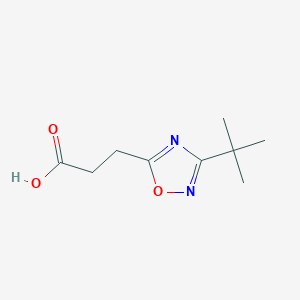
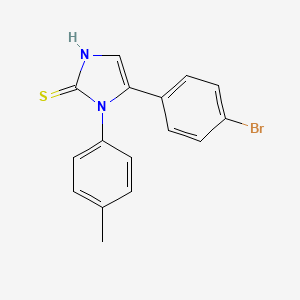
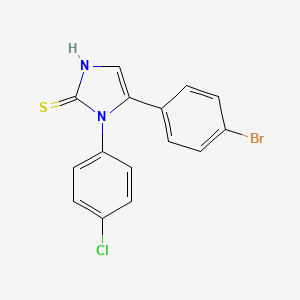
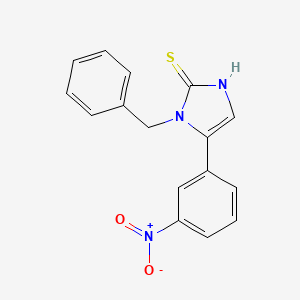
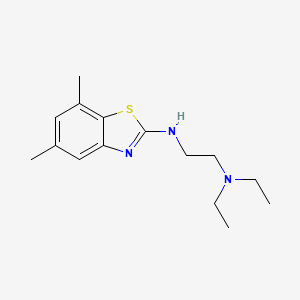
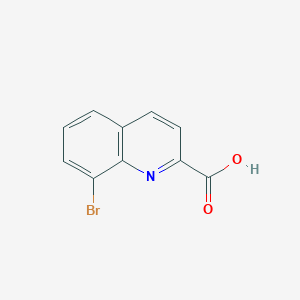
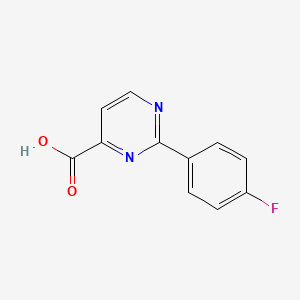
![3-(Trifluoromethyl)imidazo[1,5-A]pyrazine](/img/structure/B1439011.png)
